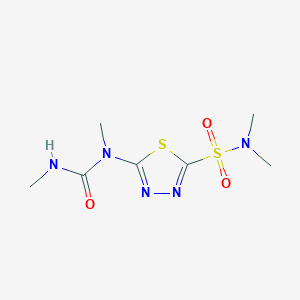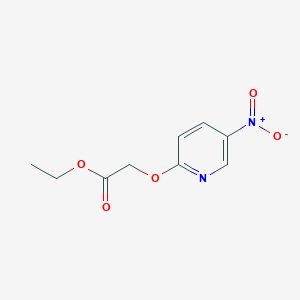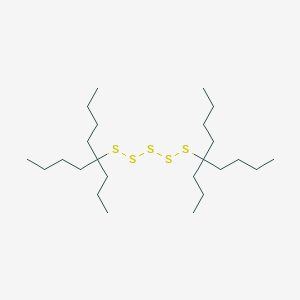
Triisopropoxyholmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropoxyholmium is a coordination compound involving holmium, a rare-earth element, and isopropoxide ligands Holmium is known for its unique magnetic properties and is often used in various high-tech applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisopropoxyholmium can be synthesized through the reaction of holmium chloride with isopropanol in the presence of a base. The reaction typically proceeds as follows: [ \text{HoCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Ho(OCH(CH}_3\text{)_2)_3} + 3 \text{HCl} ] The reaction is usually carried out under an inert atmosphere to prevent the oxidation of holmium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Triisopropoxyholmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium oxide.
Reduction: It can be reduced to elemental holmium under specific conditions.
Substitution: The isopropoxide ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents like lithium aluminum hydride can be used.
Substitution: Halides or other alkoxides can be used as substituting agents.
Major Products
Oxidation: Holmium oxide (Ho2O3)
Reduction: Elemental holmium (Ho)
Substitution: Various holmium complexes depending on the substituting ligand
Applications De Recherche Scientifique
Triisopropoxyholmium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential use in biological imaging due to its unique magnetic properties.
Medicine: Its potential use in targeted drug delivery systems is being investigated.
Industry: It is used in the production of high-strength magnets and other advanced materials.
Mécanisme D'action
The mechanism of action of triisopropoxyholmium involves its ability to coordinate with various substrates, facilitating chemical reactions. The isopropoxide ligands can be easily replaced, allowing the compound to act as a versatile catalyst. The holmium center can also participate in redox reactions, making it useful in various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisopropoxytitanium
- Triisopropoxyvanadium
- Triisopropoxyzirconium
Uniqueness
Triisopropoxyholmium is unique due to the specific properties of holmium, such as its high magnetic moment and ability to form stable complexes. These properties make it particularly useful in applications requiring strong magnetic fields and stable coordination environments.
Propriétés
Formule moléculaire |
C9H24HoO3 |
|---|---|
Poids moléculaire |
345.22 g/mol |
Nom IUPAC |
holmium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Ho/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clé InChI |
XTBDKTFYOKTZRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)







